molecular formula C18H15ClN2OS B2803878 3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 941978-12-7

3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2803878
CAS No.: 941978-12-7
M. Wt: 342.84
InChI Key: TUYNPXWPHOTDIW-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core. Key structural attributes include:

  • A 4-methylphenyl group at position 1 of the dihydropyrazinone ring.
  • A [(4-chlorophenyl)methyl]sulfanyl substituent at position 3.

The sulfanyl group and aromatic substituents likely influence solubility, stability, and electronic properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-13-2-8-16(9-3-13)21-11-10-20-17(18(21)22)23-12-14-4-6-15(19)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNPXWPHOTDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(a) Core Heterocycle Modifications
  • Target Compound : Contains a 1,2-dihydropyrazin-2-one ring.
  • Compound 7d (): Features a propanamide-linked oxadiazole-thiazole hybrid (C17H19N5O2S2). The oxadiazole ring may confer rigidity and alter pharmacokinetics compared to dihydropyrazinone .
  • BF37485 (): Shares the dihydropyrazinone core but substitutes the sulfanyl group with a 2-(4-methoxyphenyl)-2-oxoethyl chain (C20H18N2O3S).
(b) Substituent Effects
Compound R Group at Sulfanyl Position Molecular Formula Molecular Weight (g/mol)
Target Compound (4-Chlorophenyl)methyl C₁₈H₁₄ClN₂OS ~341.8*
BF37485 () 2-(4-Methoxyphenyl)-2-oxoethyl C₂₀H₁₈N₂O₃S 366.43
7d () Oxadiazole-thiazole-propanamide C₁₇H₁₉N₅O₂S₂ 389
  • Chlorophenyl vs. Methoxyphenyl : The chloro group (electron-withdrawing) may reduce electron density at the sulfanyl linkage, affecting reactivity and stability. In contrast, the methoxy group (electron-donating) in BF37485 could enhance resonance stabilization .
  • Methylphenyl at Position 1 : Common in both the target compound and BF37485, this group may contribute to lipophilicity and π-π stacking interactions.

Physicochemical Properties

  • Melting Points : Compounds in (e.g., 7d) exhibit melting points of 134–178°C, influenced by hydrogen bonding and crystallinity. The target compound’s melting point is unreported but may align with this range due to structural similarities .
  • Solubility: The oxadiazole-thiazole hybrids () likely have lower aqueous solubility than the dihydropyrazinone-based compounds due to increased molecular complexity .

Spectroscopic Characteristics

  • IR Spectroscopy: The target compound’s carbonyl stretch (C=O of dihydropyrazinone) should appear near 1650–1700 cm⁻¹, comparable to BF37485. Sulfanyl (C-S) stretches typically occur at 600–700 cm⁻¹ .
  • NMR Spectroscopy: Aromatic protons from the 4-methylphenyl and 4-chlorophenyl groups would resonate near δ 7.0–7.5 ppm. The dihydropyrazinone ring protons may show splitting patterns distinct from oxadiazole-containing analogs .

Reactivity and Stability

  • Sulfanyl Group Reactivity : Analogous sulfides in , such as 4-chlorophenyl methyl sulfide (rate constant 13.15), suggest moderate stability under oxidative conditions. The target compound’s bulkier substituent may further stabilize the sulfide linkage .
  • Hydrolytic Stability: The dihydropyrazinone ring is prone to hydrolysis under acidic/basic conditions, a property shared with BF37485 but distinct from oxadiazole derivatives () .

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